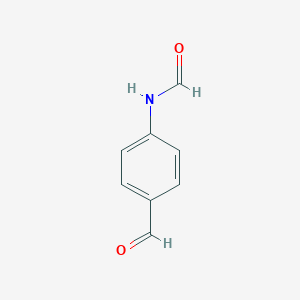

N-(4-Formylphenyl)formamide

Description

N-(4-Formylphenyl)formamide (CAS: 6262-22-2) is a bifunctional aromatic compound featuring a formamide group (-NHCHO) attached to a phenyl ring substituted with a formyl (-CHO) group at the para position. Its molecular formula is C₈H₈N₂O₂, with a molecular weight of 164.16 g/mol and a melting point of 211°C . The compound’s structure combines electron-withdrawing substituents (formyl and formamide groups), which influence its reactivity and physicochemical properties.

Properties

CAS No. |

198345-60-7 |

|---|---|

Molecular Formula |

C8H7NO2 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

N-(4-formylphenyl)formamide |

InChI |

InChI=1S/C8H7NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-6H,(H,9,11) |

InChI Key |

VSKUABBDOYKDIC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=O)NC=O |

Canonical SMILES |

C1=CC(=CC=C1C=O)NC=O |

Synonyms |

Formamide, N-(4-formylphenyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Formamide Derivatives

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 4-formylphenyl, formamide | C₈H₈N₂O₂ | 164.16 | 211 | -CHO, -NHCHO |

| N-(4-Methylphenyl)formamide | 4-methylphenyl, formamide | C₈H₉NO | 135.16 | Not reported | -CH₃, -NHCHO |

| N-(4-Nitrophenyl)formamide | 4-nitrophenyl, formamide | C₇H₆N₂O₃ | 166.13 | Not reported | -NO₂, -NHCHO |

| N-(4-Acetylphenyl)formamide | 4-acetylphenyl, formamide | C₉H₉NO₂ | 163.18 | Not reported | -COCH₃, -NHCHO |

| N-(4-Bromophenyl)formamide | 4-bromophenyl, formamide | C₇H₆BrNO | 200.04 | Not reported | -Br, -NHCHO |

| N-(4-Fluorophenyl)-formamide derivatives | Biphenyl core with -OCH₃ or -NO₂ groups | C₂₀H₁₇FNO₂ | 322.35 | Not reported | -F, -OCH₃/-NO₂, -NHCHO |

Key Observations :

- Electron-Withdrawing Effects: Substituents like -NO₂ () and -Br () enhance electrophilicity, whereas -CH₃ () and -OCH₃ () act as electron-donating groups, altering reactivity in cross-coupling reactions .

- Steric and Electronic Modulation : The acetyl group in N-(4-Acetylphenyl)formamide () introduces steric bulk and stronger electron withdrawal compared to the formyl group in the target compound.

Physicochemical Properties

Infrared Spectroscopy (IR)

- This compound: No IR data provided, but typical C=O stretches for formamide and formyl groups range between 1670–1700 cm⁻¹ .

- N-(4-Nitrophenyl)formamide: C=O stretch at 1677 cm⁻¹, with additional peaks for -NO₂ at 1340 cm⁻¹ .

- Biphenyl Derivatives : C=O stretches at 1686 cm⁻¹ (methoxy-substituted) and 1677 cm⁻¹ (nitro-substituted) .

Thermal Stability

- N-(4-Chlorophenyl)formamide analogs exhibit phase transitions under thermal stress (), suggesting that halogen substituents may reduce thermal stability compared to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.